molecular formula C₁₇H₂₀O₉S B1140201 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose CAS No. 84207-46-5

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose

Cat. No. B1140201
CAS RN: 84207-46-5
M. Wt: 400.4
InChI Key:
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Description

3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a chemical compound with the molecular formula C17H20O9S and a molecular weight of 400.40 . It is a valuable compound used in the biomedicine industry . It exhibits potential as an antiviral agent, particularly against Herpes Simplex Virus-1 .


Molecular Structure Analysis

The molecular structure of this compound includes unique acetyl and tosyl groups . The InChI key is JYMOPIWZWABELF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid and is soluble in Ethyl Acetate and Methanol . It has a melting point of 118-119°C (lit.) .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of disease processes and the development of new therapeutic strategies.

Biomedicine Industry

The compound is valuable in the biomedicine industry . It could be used in the development of new drugs, therapies, or diagnostic tools.

Antiviral Agent

It exhibits potential as an antiviral agent, particularly against Herpes Simplex Virus-1 . Antiviral agents are used to treat viral infections or to manage the symptoms of such infections.

Inhibiting Viral Replication

With its unique acetyl and tosyl groups, this compound shows promising results in inhibiting viral replication . This could be particularly useful in the treatment of viral diseases.

Development of Novel Antiviral Drugs

The compound could provide insights for the development of novel antiviral drugs . The development of new antiviral drugs is crucial in the fight against emerging and re-emerging viral diseases.

Research of Viral Infections

The compound is an extraordinary antiviral compound, showcasing remarkable efficacy in research of viral infections caused by diverse types of viruses .

Mechanism of Action

While the exact mechanism of action is not specified, it is suggested that this compound shows promising results in inhibiting viral replication, particularly against Herpes Simplex Virus-1 .

Future Directions

Given its potential as an antiviral agent, particularly against Herpes Simplex Virus-1 , future research could focus on further exploring its antiviral properties and potential applications in the development of novel antiviral drugs.

properties

IUPAC Name

[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMOPIWZWABELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

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